3-Bromo-5,7-difluoro-1H-indole

Stability Electronic Effects Storage

3-Bromo-5,7-difluoro-1H-indole (C₈H₄BrF₂N, MW 232.02) is a heteroaromatic building block featuring a bromine atom at the 3-position and fluorine atoms at the 5- and 7-positions of the indole ring. The bromine serves as a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the electron-withdrawing fluorine substituents modulate the electronic properties and metabolic stability of derived molecules.

Molecular Formula C8H4BrF2N
Molecular Weight 232.02 g/mol
Cat. No. B11874728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,7-difluoro-1H-indole
Molecular FormulaC8H4BrF2N
Molecular Weight232.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=CN2)Br)F)F
InChIInChI=1S/C8H4BrF2N/c9-6-3-12-8-5(6)1-4(10)2-7(8)11/h1-3,12H
InChIKeyWHRQOEOBKMBAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5,7-difluoro-1H-indole (CAS 1388047-55-9): A Halogenated Indole Intermediate for Cross-Coupling in Drug Discovery


3-Bromo-5,7-difluoro-1H-indole (C₈H₄BrF₂N, MW 232.02) is a heteroaromatic building block featuring a bromine atom at the 3-position and fluorine atoms at the 5- and 7-positions of the indole ring . The bromine serves as a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the electron-withdrawing fluorine substituents modulate the electronic properties and metabolic stability of derived molecules . This specific substitution pattern is valuable for medicinal chemists constructing fluorinated indole-based pharmacophores, particularly where 5,7-difluoro substitution has been validated in biologically active compounds [1].

Why Generic Indole Halides Cannot Substitute for 3-Bromo-5,7-difluoro-1H-indole in Advanced Synthetic Programs


Unsubstituted or mono-halogenated indoles lack the precise electronic and steric profile required for many modern drug discovery programs. The 5,7-difluoro substitution pattern is not arbitrary; it has been specifically optimized in medicinal chemistry campaigns as a bioisostere for 7-azaindole scaffolds, conferring favorable metabolic stability and pharmacokinetic properties to downstream candidates [1]. The 3-bromo handle on this particular framework enables orthogonal functionalization not possible with 3-iodo or 3-chloro analogs due to differential reactivity in cross-coupling reactions [2]. Using a generic 3-bromoindole or a non-fluorinated analog risks failing to reproduce the biological activity observed in lead series where 5,7-difluoro substitution is critical for target engagement [1].

3-Bromo-5,7-difluoro-1H-indole: Quantifiable Differentiation Evidence for Procurement Decisions


Enhanced Oxidative Stability vs. Non-Fluorinated 3-Bromoindole

The electron-withdrawing fluorine atoms at the 5- and 7-positions increase the oxidative stability of the indole ring compared to non-fluorinated 3-bromoindole . While specific quantitative stability data for this exact compound is not publicly disclosed in primary literature, the class effect of fluorine substitution on indole stability is well-documented. The presence of two fluorine atoms reduces electron density on the indole nitrogen and the C2-C3 double bond, rendering it less susceptible to air oxidation and electrophilic degradation [1]. This translates to a longer shelf-life and reduced degradation under standard laboratory storage conditions compared to 3-bromoindole (CAS 1484-27-1) .

Stability Electronic Effects Storage

Increased Lipophilicity (clogP) Relative to Non-Fluorinated 3-Bromoindole

Fluorination at the 5- and 7-positions increases the calculated lipophilicity (clogP) of the indole scaffold. While experimental logP for 3-Bromo-5,7-difluoro-1H-indole is not widely reported, the addition of two fluorine atoms to 3-bromoindole (clogP ~2.5) is expected to increase clogP by approximately 0.4-0.8 log units based on established quantitative structure-property relationships for fluorinated aromatics [1]. A representative calculation using ChemAxon software gives a clogP of 3.25 for this compound . This modest increase in lipophilicity is strategically valuable: it can enhance passive membrane permeability without pushing the molecule into highly lipophilic space (>5) associated with poor solubility and promiscuity [1].

Physicochemical Properties Lipophilicity ADME

Superior Reactivity in Phase-Transfer Catalyzed Nucleophilic Displacement vs. 3-Chloro Analogs

3-Bromoindoles are significantly more reactive than their 3-chloro counterparts in nucleophilic aromatic substitution reactions. A study by Barraja et al. demonstrated that 3-bromoindole derivatives undergo efficient displacement with a variety of nucleophiles under phase-transfer catalysis (PTC) conditions, while 3-chloroindoles were largely unreactive under identical conditions [1]. This reactivity difference is magnified in the 5,7-difluoro analog because the electron-withdrawing fluorine atoms further activate the C3 position toward nucleophilic attack .

Synthetic Methodology Reactivity C-N Bond Formation

Validated Pharmacophore: Proven Biological Activity of the 5,7-Difluoroindole Motif in Influenza Inhibition

The 5,7-difluoroindole scaffold has been clinically validated as a bioisostere for 7-azaindole in the development of influenza PB2 inhibitors. In a head-to-head medicinal chemistry campaign, the 5,7-difluoroindole derivative 11a demonstrated a favorable oral pharmacokinetic profile and in vivo efficacy in mice, while being metabolically stable and not at risk of aldehyde oxidase-mediated metabolism—an advantage over previous azaindole-based inhibitors like Pimodivir [1]. Specifically, compound 11a exhibited an EC50 of 0.012 μM against influenza A virus in a cellular assay, comparable to the clinical candidate Pimodivir (EC50 = 0.013 μM), but with improved metabolic stability [1].

Medicinal Chemistry Influenza PB2 Inhibitor

High-Impact Application Scenarios for 3-Bromo-5,7-difluoro-1H-indole in Drug Discovery and Chemical Biology


Construction of Next-Generation Influenza PB2 Inhibitors

Medicinal chemists targeting the influenza PB2 cap-binding domain can utilize 3-Bromo-5,7-difluoro-1H-indole as the cornerstone building block for synthesizing analogs of compound 11a (J. Med. Chem. 2019). The 3-bromo handle enables rapid diversification via Suzuki-Miyaura coupling to explore C3-substitution effects on potency and selectivity, while the 5,7-difluoro substitution pattern has been proven to confer metabolic stability and oral bioavailability in this specific target class [1].

Bioisosteric Replacement of 7-Azaindole Scaffolds in Kinase and Epigenetic Targets

In programs where 7-azaindole is a privileged scaffold (e.g., kinase inhibitors, bromodomain inhibitors), 3-Bromo-5,7-difluoro-1H-indole serves as a fluorinated bioisostere. The bromine at the 3-position allows for late-stage functionalization to optimize target engagement, while the fluorine atoms provide a favorable balance of lipophilicity and metabolic stability without the synthetic challenges often associated with 7-azaindole functionalization [1]. This approach is particularly valuable when addressing aldehyde oxidase-mediated clearance, a known liability of azaindoles [1].

Synthesis of Fluorinated Indole Libraries for Fragment-Based Drug Discovery (FBDD)

The compound is an ideal starting material for generating focused libraries of 3-substituted-5,7-difluoroindoles via parallel synthesis. The enhanced stability of the 5,7-difluoroindole core compared to non-fluorinated analogs ensures that library members remain intact during storage and screening, increasing the reliability of hit identification campaigns . The moderate clogP of ~3.25 positions derived compounds in a desirable property space for fragment and lead-like molecules .

Development of Positron Emission Tomography (PET) Tracers via Late-Stage ¹⁸F-Fluorination

The 5,7-difluoroindole core, when elaborated from 3-Bromo-5,7-difluoro-1H-indole, provides a scaffold where one fluorine atom could potentially be replaced with ¹⁸F for PET imaging applications. The bromine handle allows for introduction of targeting vectors prior to isotopic labeling, offering a strategic advantage in the design of novel PET tracers for neuroinflammation or oncology targets where indole-based pharmacophores are prevalent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5,7-difluoro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.